5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various hydrazines under specific conditions. For instance, the reaction can be carried out in ethanol with sodium ethoxide as a base . This method allows for the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-Bromopyrrolo[2,3-D]Pyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring and are known for their diverse applications in medicinal chemistry.
Uniqueness
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8BrN5O |
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Molecular Weight |
306.12 g/mol |
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8BrN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 |
InChI Key |
JDSICGYUTSAWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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